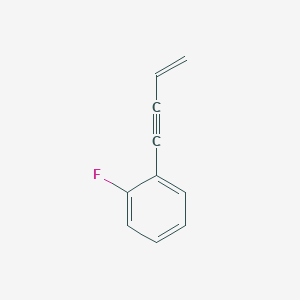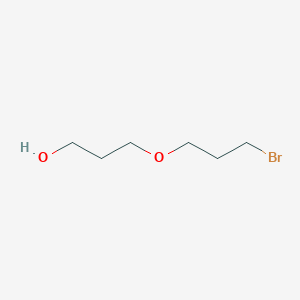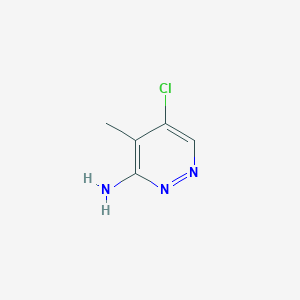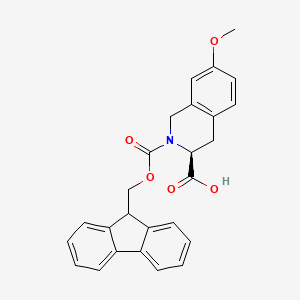
1-(But-3-en-1-yn-1-yl)-2-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Buten-1-Yn-1-Yl)-2-Fluorobenzene is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a buten-1-yn-1-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Buten-1-Yn-1-Yl)-2-Fluorobenzene typically involves the coupling of a fluorobenzene derivative with a buten-1-yn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-fluoroiodobenzene with 3-butyn-1-ol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of 1-(3-Buten-1-Yn-1-Yl)-2-Fluorobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
化学反応の分析
Types of Reactions: 1-(3-Buten-1-Yn-1-Yl)-2-Fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new derivatives with different functional groups replacing the fluorine atom.
科学的研究の応用
1-(3-Buten-1-Yn-1-Yl)-2-Fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Buten-1-Yn-1-Yl)-2-Fluorobenzene involves its interaction with molecular targets through its functional groups. The alkyne and fluorine substituents can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.
類似化合物との比較
1-Buten-3-yne: Shares the buten-1-yn-1-yl group but lacks the fluorine substitution.
Benzene, (3-methyl-3-buten-1-yn-1-yl)-: Similar structure with a methyl group instead of fluorine.
5-(3-Buten-1-Yn-1-Yl)-2,2’-Bithiophene: Contains a similar buten-1-yn-1-yl group but with a bithiophene core.
Uniqueness: 1-(3-Buten-1-Yn-1-Yl)-2-Fluorobenzene is unique due to the presence of both the fluorine atom and the buten-1-yn-1-yl group, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
340256-29-3 |
|---|---|
分子式 |
C10H7F |
分子量 |
146.16 g/mol |
IUPAC名 |
1-but-3-en-1-ynyl-2-fluorobenzene |
InChI |
InChI=1S/C10H7F/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1H2 |
InChIキー |
PFSRURNIYNXUJL-UHFFFAOYSA-N |
正規SMILES |
C=CC#CC1=CC=CC=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)


![(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B15201536.png)
![2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B15201546.png)

![5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine](/img/structure/B15201552.png)
